molecular formula C17H15NO2S2 B6477285 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(furan-2-yl)prop-2-enamide CAS No. 2640980-60-3

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B6477285
CAS RN: 2640980-60-3
M. Wt: 329.4 g/mol
InChI Key: FRVJRFMZFJRWEQ-VMPITWQZSA-N
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Description

“(2E)-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(furan-2-yl)prop-2-enamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the bithiophene moiety with the furan ring, possibly through a palladium-catalyzed cross-coupling reaction . The exact method would depend on the specific substituents and their positions on the rings.


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The bithiophene moiety might participate in electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions . The furan ring could undergo reactions at the oxygen atom, such as the formation of furan oxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with conjugated systems tend to have higher molar absorptivities and can absorb light in the UV-visible region .

Future Directions

Future research could explore the properties and potential applications of this compound. For example, bithiophene and furan are both used in the synthesis of organic semiconductors, so this compound could potentially have applications in organic electronics .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-17(8-5-13-3-1-11-20-13)18-10-9-14-6-7-16(22-14)15-4-2-12-21-15/h1-8,11-12H,9-10H2,(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVJRFMZFJRWEQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(furan-2-yl)prop-2-enamide

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